4-Ethoxyquinazoline-6-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethoxyquinazoline-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-10-8-5-7(11(14)15)3-4-9(8)12-6-13-10/h3-6H,2H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUSXDZXDWILEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC2=C1C=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies of 4 Ethoxyquinazoline 6 Carboxylic Acid Analogues
Influence of Substituents on the Quinazoline (B50416) Scaffold's Biological Activity
Structure-activity relationship (SAR) studies have been instrumental in elucidating the molecular features of quinazoline derivatives that govern their biological actions. These studies reveal that even minor modifications to the substituents on the quinazoline ring can lead to significant changes in potency and selectivity.
The substituent at the C-4 position of the quinazoline ring is a critical determinant of biological activity, particularly for compounds targeting enzymes like epidermal growth factor receptor (EGFR) kinase. While many potent quinazoline-based inhibitors feature a 4-anilino group, the presence of an alkoxy group, such as the ethoxy group in 4-ethoxyquinazoline-6-carboxylic acid, also significantly influences ligand-receptor interactions.
The ethoxy group at the C-4 position can engage in various non-covalent interactions within a receptor's binding pocket. The oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues. Furthermore, the ethyl portion of the group contributes to the molecule's steric bulk and lipophilicity, which can affect how the ligand fits into and interacts with hydrophobic pockets of the receptor. The orientation and conformation of the ethoxy group can either facilitate or hinder optimal binding, thereby impacting the compound's efficacy. In some quantitative structure-activity relationship (QSAR) models, the presence of an electron-withdrawing group at the C-4 position has been shown to enhance the inhibitory activity of quinazoline derivatives. nih.gov
The carboxylic acid moiety is a versatile functional group capable of acting as both a hydrogen bond donor and acceptor. This allows it to form strong and specific interactions with complementary residues in a receptor's active site. Additionally, under physiological conditions, the carboxylic acid can exist in its deprotonated carboxylate form, enabling it to participate in ionic interactions or salt bridges with positively charged amino acid residues like arginine or lysine. Such interactions can significantly enhance the binding affinity and stability of the ligand-receptor complex. For instance, in a series of quinazolinone-7-carboxamide derivatives, the carboxylic acid was identified as a key feature for interaction with the target protein. nih.gov The placement of a nitro group, another electron-withdrawing group, at the C-6 position has also been shown to increase activity, highlighting the electronic importance of this position. nih.gov
These electronic perturbations can affect the pKa of the quinazoline nitrogen atoms, influencing their ability to participate in hydrogen bonding and other interactions. rsc.org Furthermore, substituent variations can impose steric constraints that alter the preferred conformation of the molecule. The planarity of the quinazoline ring system and the rotational freedom of its substituents are critical for achieving the optimal geometry required for binding to a specific biological target. Changes in these conformational and electronic properties can ultimately dictate the compound's affinity, selectivity, and efficacy. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative structure-activity relationship (QSAR) studies provide a mathematical framework for correlating the chemical structure of a series of compounds with their biological activity. nih.govfrontiersin.org These models are valuable tools in drug design, enabling the prediction of the activity of novel compounds and providing insights into the molecular properties that drive biological responses.
QSAR models for quinazoline derivatives have been successfully developed using a variety of molecular descriptors, with electronic and steric parameters being particularly informative. nih.govbiointerfaceresearch.com Electronic descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), atomic net charges, and dipole moments, quantify the electronic aspects of the molecule that are crucial for intermolecular interactions. orientjchem.orgresearchgate.net Steric descriptors, on the other hand, describe the size and shape of the molecule, which are critical for its fit within a receptor's binding site. tandfonline.com
The development of a QSAR model typically involves calculating a range of these descriptors for a series of quinazoline analogues with known biological activities. Statistical methods, such as multiple linear regression (MLR), are then employed to derive a mathematical equation that best describes the relationship between the descriptors and the observed activity. orientjchem.org
Table 1: Examples of Molecular Descriptors Used in QSAR Models for Quinazoline Derivatives
| Descriptor Type | Examples | Relevance |
| Electronic | HOMO Energy, LUMO Energy, Atomic Net Charges, Dipole Moment | Describe the electronic properties and reactivity of the molecule, influencing interactions with the receptor. orientjchem.orgresearchgate.net |
| Steric | Molecular Weight, Molar Refractivity, Verloop Sterimol Parameters | Quantify the size and shape of the molecule, which are important for steric hindrance and fit within the binding pocket. tandfonline.com |
| Constitutional | Number of atoms, Number of bonds, Molecular Weight | Provide basic information about the composition of the molecule. nih.gov |
| Topological | Connectivity indices, Kappa shape indices | Describe the atomic connectivity and branching of the molecule. nih.gov |
The predictive power of a QSAR model lies in its ability to correlate molecular descriptors with biological activity, often expressed as the half-maximal inhibitory concentration (IC50). orientjchem.org For quinazoline derivatives, several studies have demonstrated strong correlations between specific descriptors and their anticancer activity.
One study on quinazoline analogues as anticancer agents found a linear relationship between the atomic net charges on specific carbon atoms (including C6), the HOMO and LUMO energies, and the logarithmic value of the IC50. orientjchem.org The resulting QSAR equation indicated that more positive atomic charges on certain atoms and a higher HOMO energy were correlated with increased anticancer activity, while a lower LUMO energy was also favorable. orientjchem.org The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and bioactivity; a smaller gap often correlates with higher reactivity. nih.govnih.gov
Table 2: Correlation of Electronic Descriptors with Anticancer Activity (IC50) in a QSAR Model of Quinazoline Analogues
| Descriptor | Correlation with pIC50 (-log IC50) | Interpretation | Reference |
| Atomic Net Charge (qC6) | Negative Coefficient | A more positive charge on the C6 atom is correlated with higher activity (lower IC50). | orientjchem.org |
| HOMO Energy | Negative Coefficient | Higher HOMO energy is associated with greater activity. | orientjchem.org |
| LUMO Energy | Positive Coefficient | Lower LUMO energy is correlated with higher activity. | orientjchem.org |
Bioisosteric Replacement Strategies and their Implications for SAR Optimization
Detailed research findings and data tables on the bioisosteric replacement of the ethoxy group, quinazoline core, and carboxylic acid moiety of this compound are not available in the reviewed scientific literature. Therefore, a data-driven analysis of the implications of such strategies for SAR optimization cannot be provided at this time.
Computational Approaches in the Study of 4 Ethoxyquinazoline 6 Carboxylic Acid
In Silico Screening and Virtual Ligand Design for Identification of Active Analogues
In the quest for novel therapeutic agents, in silico screening and virtual ligand design represent a crucial first step in identifying promising lead compounds. For derivatives related to the quinazoline (B50416) scaffold, these computational techniques are employed to navigate vast chemical libraries and prioritize molecules with a higher probability of biological activity. nih.gov This approach is particularly valuable in the early stages of drug discovery, as it significantly reduces the time and cost associated with traditional high-throughput screening.
The process of virtual ligand design for analogues of 4-Ethoxyquinazoline-6-carboxylic acid would typically involve the creation of a virtual library of related compounds. This can be achieved by modifying the core structure with various functional groups at different positions. For instance, the ethoxy group at the 4-position or the carboxylic acid at the 6-position could be altered to explore the structure-activity relationship (SAR). Computational models are then used to predict the biological activity of these virtual compounds against a specific target.
One common strategy is the use of pharmacophore modeling. A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific biological target. By screening virtual libraries against a validated pharmacophore model, researchers can identify novel molecular scaffolds that are likely to exhibit the desired biological activity. For quinoline derivatives, which share a similar bicyclic core with quinazolines, ligand-based design has been successfully used to identify potential anticancer agents. nih.gov
The following table illustrates the type of data that can be generated from an in silico screening study for analogues of this compound. The data is hypothetical and serves to demonstrate the application of the method.
| Analogue ID | Modification on Core Structure | Predicted Activity (e.g., IC50 in µM) | Pharmacophore Fit Score |
| EQCA-001 | 4-Methoxy substitution | 5.2 | 0.85 |
| EQCA-002 | 6-Amide substitution | 2.1 | 0.92 |
| EQCA-003 | 2-Methyl substitution | 10.5 | 0.76 |
| EQCA-004 | 7-Fluoro substitution | 3.8 | 0.89 |
Molecular Docking Simulations for Elucidating Ligand-Target Binding Modes and Affinities
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govnih.gov In the context of this compound, docking simulations are instrumental in understanding how this ligand might interact with a specific protein target at the atomic level. This information is critical for explaining the mechanism of action and for the rational design of more potent inhibitors.
The process begins with the three-dimensional structures of both the ligand (this compound) and the target protein, which is often obtained from crystallographic data or homology modeling. Docking algorithms then explore various possible binding poses of the ligand within the active site of the protein, calculating a scoring function to estimate the binding affinity for each pose. The results of molecular docking can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the ligand-protein complex.
For quinazoline derivatives, molecular docking studies have been widely used to investigate their binding to various protein targets, including kinases, which are often implicated in cancer. nih.gov These studies have successfully identified key amino acid residues in the active site that are crucial for binding and have guided the design of more effective inhibitors. The binding affinity, often expressed in kcal/mol, provides a quantitative measure of the strength of the interaction.
Below is an example of a data table that could be generated from a molecular docking study of this compound with a hypothetical protein kinase target.
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Key Interacting Residues | Lys745, Glu762, Asp855 |
| Hydrogen Bond Interactions | Carboxylic acid with Lys745, Ethoxy oxygen with Asp855 |
| Hydrophobic Interactions | Quinazoline ring with Leu718, Val726 |
Quantum Chemical Calculations (DFT) and Molecular Mechanics/Dynamics (MM/MD) Simulations for Conformational Analysis and Intermolecular Interactions
To gain a deeper understanding of the conformational preferences and intermolecular interactions of this compound, more sophisticated computational methods such as quantum chemical calculations and molecular mechanics/dynamics (MM/MD) simulations are employed.
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of a molecule. chemrxiv.orgresearchgate.netacademicjournals.orgresearchgate.net DFT can be used to calculate a variety of molecular properties, including optimized geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. chemrxiv.orgresearchgate.net These calculations are crucial for understanding the intrinsic properties of this compound and its reactivity. For related quinoline derivatives, DFT has been used to study their vibrational spectra and to predict reactive sites. chemrxiv.org
The following table presents hypothetical data that could be obtained from DFT and MD studies on this compound.
| Computational Method | Parameter | Predicted Value/Observation |
| DFT (B3LYP/6-31G) | HOMO-LUMO Gap (eV) | 4.5 |
| DFT (B3LYP/6-31G) | Dipole Moment (Debye) | 3.2 |
| MD Simulation (100 ns) | RMSD of Ligand in Active Site | Stable, with fluctuations < 2 Å |
| MD Simulation (100 ns) | Key Hydrogen Bond Occupancy | Carboxylic acid - Lys745 H-bond present for >90% of simulation |
Predictive Modeling for Biological Activity, Selectivity, and Drug-Likeness
Predictive modeling plays a crucial role in the preclinical evaluation of drug candidates by forecasting their biological activity, selectivity, and drug-likeness properties. For this compound, these models can help to assess its potential as a viable drug candidate before committing to expensive and time-consuming experimental studies.
Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of predictive modeling. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. By developing a QSAR model for a set of quinazoline analogues, it is possible to predict the activity of new, unsynthesized compounds, including derivatives of this compound.
In addition to predicting activity, computational models can also forecast the selectivity of a compound for its intended target over other related proteins. This is particularly important for kinase inhibitors, where off-target effects can lead to toxicity. By comparing the predicted binding affinities of this compound for a panel of different kinases, its selectivity profile can be assessed.
Finally, "drug-likeness" is a qualitative concept used to evaluate the probability of a molecule being a successful drug. This is often assessed using rules such as Lipinski's Rule of Five, which considers properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. ADME (Absorption, Distribution, Metabolism, and Excretion) models are also used to predict the pharmacokinetic properties of a compound. nih.gov For quinazoline-based compounds, ADME prediction is a standard in silico assessment to ensure they possess favorable drug-like properties. nih.gov
The table below provides an example of a drug-likeness and ADME properties prediction for this compound.
| Property | Predicted Value | Guideline/Rule |
| Molecular Weight ( g/mol ) | 246.24 | < 500 (Lipinski) |
| LogP | 2.8 | < 5 (Lipinski) |
| Hydrogen Bond Donors | 1 | < 5 (Lipinski) |
| Hydrogen Bond Acceptors | 4 | < 10 (Lipinski) |
| Predicted Oral Bioavailability | High | N/A |
| Predicted Blood-Brain Barrier Permeation | Low | N/A |
Therapeutic Potential and Future Research Directions
Exploration of 4-Ethoxyquinazoline-6-carboxylic Acid and its Analogues in Preclinical Disease Models
The preclinical evaluation of quinazoline (B50416) derivatives has revealed their significant potential across various disease models, particularly in oncology. Analogues of this compound, especially those with modifications at the 4- and 6-positions, have been central to the development of targeted cancer therapies.
Oncology Models: A primary area of investigation for quinazoline derivatives is their activity as protein kinase inhibitors. mdpi.com Many analogues function as competitive inhibitors at the ATP-binding site of epidermal growth factor receptor (EGFR), a key target in non-small cell lung cancer. nih.govnih.gov Preclinical studies for such compounds typically involve:
In Vitro Kinase Assays: To determine the inhibitory concentration (IC50) against wild-type and mutant forms of EGFR. mdpi.com
Cell-Based Assays: Using human cancer cell lines that overexpress specific kinases, such as A549 (lung carcinoma), HCT-116 (colon cancer), and MCF-7 (breast cancer), to evaluate anti-proliferative activity. nih.govnih.govnih.gov
Apoptosis and Cell Cycle Analysis: To understand the mechanism of action, studies often assess the induction of programmed cell death (apoptosis) and arrest of the cell cycle at specific phases, such as G2/M. nih.gov
For instance, studies on 6-nitro-4-substituted quinazolines demonstrated significant cytotoxicity and induction of apoptosis in colon and lung cancer cell lines. nih.gov Similarly, 6-bromo quinazolinone derivatives have shown potent cytotoxic effects against MCF-7 and SW480 cell lines with good selectivity over normal cells. nih.gov The presence of a halogen or a nitro group at the C6 position, analogous to the carboxylic acid in the subject compound, often enhances anticancer activity. nih.gov
Other Disease Models: Beyond cancer, quinazoline carboxylic acid derivatives have been explored in other contexts. For example, certain 2-aryl-quinazolin-4-yl aminobenzoic acid derivatives were evaluated as inhibitors of carbonic anhydrase (CA) isoforms IX and XII, which are implicated in tumorigenicity. nih.gov This suggests a potential application for this compound analogues in cancer models driven by metabolic dysregulation.
The table below summarizes preclinical models commonly used for quinazoline analogues.
| Disease Area | Preclinical Model Type | Examples of Models | Key Findings for Analogues |
| Oncology | In Vitro Cell Lines | A549 (Lung), HCT-116 (Colon), MCF-7 (Breast), SW480 (Colon) | Potent cytotoxicity, cell cycle arrest, induction of apoptosis. nih.govnih.gov |
| Oncology | Enzyme Inhibition Assays | EGFR Kinase Assay, Carbonic Anhydrase (CA) IX & XII Assays | High inhibitory activity against specific kinase and enzyme targets. nih.govnih.gov |
| Infectious Disease | In Vitro Microbial Cultures | Plasmodium falciparum (Malaria) | Antiplasmodial activity correlated with specific substitutions. nih.gov |
| Inflammation | In Vitro Assays | Macrophage cultures stimulated by lipopolysaccharide (LPS) | Inhibition of inflammatory mediators like nitric oxide (NO) and prostaglandins (B1171923) (PGE-2). researchgate.net |
Strategies for Rational Design and Development of Novel Lead Compounds
Rational drug design is pivotal for optimizing the therapeutic properties of the quinazoline scaffold. nih.gov For this compound, development strategies would focus on modifying its core structure to enhance potency, selectivity, and pharmacokinetic properties based on established structure-activity relationships (SAR).
Structure-Activity Relationship (SAR) Insights: The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents.
C4 Position: The ethoxy group in this compound is a key site for modification. In many potent kinase inhibitors, this position is occupied by a substituted anilino group, which forms critical hydrogen bonds within the ATP-binding pocket of EGFR. nih.govmdpi.com Replacing the ethoxy group with various substituted amines or other linkers could be a primary strategy to discover novel activities.
C6 Position: The carboxylic acid at the C6 position offers a handle for creating derivatives with altered solubility and potential for new interactions with biological targets. Studies have shown that electron-donating groups at the C6 and C7 positions can enhance EGFR inhibitory potency. nih.gov Conversely, electron-withdrawing groups like halogens or nitro groups at C6 have been shown to improve anticancer effects. nih.govnih.gov The carboxylic acid group could be converted to esters or amides to modulate these electronic and steric properties.
C2 Position: Although unsubstituted in the parent compound, adding small lipophilic or aromatic groups at the C2 position is a common strategy to improve activity, for instance, in inhibiting tubulin polymerization or breast cancer resistant protein (BCRP). nih.gov
Computational and In Silico Methods: Modern drug design heavily relies on computational tools to predict the efficacy of novel compounds before synthesis.
3D-QSAR (Quantitative Structure-Activity Relationship): These models are used to identify the structural features of quinazoline derivatives that are crucial for their inhibitory activity against targets like EGFR. frontiersin.org
Molecular Docking: This technique simulates the binding of a ligand to its target receptor, providing insights into the binding mode and affinity. It can be used to predict how modifications to this compound would affect its interaction with various enzymes. nih.gov
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are predicted in silico to filter out compounds with poor pharmacokinetic profiles early in the discovery process. nih.gov
A rational design strategy for derivatives of this compound would involve creating a virtual library of analogues with modifications at the C2, C4, and C6 positions, followed by computational screening to prioritize candidates for synthesis and biological evaluation. frontiersin.org
Advanced Methodologies for Enhancing Compound Selectivity and Efficacy
A major challenge in drug development is achieving high selectivity for the intended biological target to minimize off-target effects and toxicity. mdpi.com For quinazoline-based therapies, several advanced methodologies are being employed.
Targeting Mutant Proteins: In cancer therapy, a key strategy is to design inhibitors that are selective for mutant forms of kinases (e.g., EGFR L858R/T790M) that drive tumor growth, while sparing the wild-type protein found in healthy cells. This can be achieved by exploiting subtle differences in the ATP-binding pocket of the mutant versus the wild-type enzyme. nih.gov
Click Chemistry: This approach allows for the efficient synthesis of diverse compound libraries by joining molecular building blocks with high reliability. It has been used to create triazole-tethered quinazoline derivatives to improve selectivity for mutant EGFRs. nih.gov
Fragment-Based Drug Design: This method involves identifying small molecular fragments that bind to the target protein and then growing or linking them to create a more potent lead compound. This allows for a more efficient exploration of the chemical space around the target's binding site. nih.gov
Selective Functionalization: Developing novel chemical reactions that allow for the precise modification of specific positions on the quinazoline core is crucial. Advances in C-H functionalization, cross-coupling reactions, and photocatalysis enable the creation of novel analogues that would be difficult to synthesize using traditional methods. chim.it
Dual-Target Inhibition: In some cases, designing compounds that inhibit two distinct but related targets can lead to enhanced efficacy or overcome resistance. For example, quinazoline derivatives have been developed as dual inhibitors of c-Met and VEGFR-2 or EGFR and c-Met. mdpi.com
By applying these methodologies, derivatives of this compound could be optimized to achieve higher selectivity for specific enzyme isoforms or mutant proteins, leading to more effective and safer therapeutic agents.
Unexplored Biological Activities and Emerging Applications of Quinazoline Carboxylic Acid Derivatives
While the primary focus for many quinazoline derivatives has been oncology, the versatile scaffold is associated with a vast range of other biological activities, representing significant avenues for future research. mdpi.comijmpr.in Derivatives of the quinazoline carboxylic acid class could be explored for numerous emerging applications.
The diverse pharmacological profile of the quinazoline nucleus suggests that this compound and its derivatives could be valuable starting points for drug discovery programs targeting a wide range of diseases beyond cancer.
| Biological Activity | Therapeutic Area | Findings for Quinazoline Derivatives |
| Antimicrobial | Infectious Disease | Activity reported against various bacteria and fungi. nih.gov |
| Antiviral | Infectious Disease | Derivatives have shown potential against viruses like influenza and HCV. mdpi.com |
| Anti-inflammatory | Immunology | Inhibition of inflammatory mediators like prostaglandins and nitric oxide. researchgate.net |
| Antimalarial | Infectious Disease | 4-aminoquinoline analogues show potent antiplasmodial activity. nih.gov |
| Antitubercular | Infectious Disease | Certain quinazoline derivatives have been investigated for activity against Mycobacterium tuberculosis. ijmpr.in |
| Antidiabetic | Endocrinology | Some derivatives have been explored for their potential in managing diabetes. ijmpr.in |
| DHFR Inhibition | Oncology / Antimicrobial | The quinazoline scaffold is found in dihydrofolate reductase inhibitors like methotrexate. nih.gov |
| PARP Inhibition | Oncology | Quinazolinone derivatives have shown potent inhibition of Poly(ADP-ribose)polymerase-1 (PARP-1), a key DNA repair enzyme. nih.gov |
Q & A
Basic Research Questions
Q. What are the key structural features of 4-Ethoxyquinazoline-6-carboxylic acid, and how do they influence its reactivity?
- Answer : The compound features a quinazoline core with an ethoxy group at position 4 and a carboxylic acid at position 6. The ethoxy group enhances electron-donating effects, influencing nucleophilic substitution reactivity, while the carboxylic acid enables salt formation or esterification. Structural analogs (e.g., methoxy/hydroxy-substituted quinolines) show similar reactivity patterns, with substituent positions dictating regioselectivity in reactions .
Q. What are the standard synthetic routes for this compound, and what are their limitations?
- Answer : Classical methods include Gould–Jacob or Pfitzinger syntheses, which involve cyclization of substituted anilines or ketones. Transition metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) are also applicable for functionalization. Limitations include low yields in multi-step syntheses (<50%) and purification challenges due to polar intermediates. Green protocols (e.g., ultrasound-assisted synthesis) may mitigate solvent waste but require optimization .
Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?
- Answer :
- NMR : ¹H/¹³C NMR identifies substituent environments (e.g., ethoxy methyl protons at δ ~1.3–1.5 ppm; carboxylic acid protons may appear broad).
- IR : Carboxylic acid C=O stretches appear at ~1700 cm⁻¹, while quinazoline C-N stretches occur near 1600 cm⁻¹.
- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₀N₂O₃: calculated 218.0691).
Cross-validation with computational models (e.g., DFT) resolves ambiguities .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?
- Answer :
- Catalyst Screening : Test palladium/copper catalysts for cross-coupling steps to reduce side products.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require lower temperatures to prevent decomposition.
- Design of Experiments (DOE) : Use factorial designs to evaluate interactions between temperature, catalyst loading, and reaction time. For example, a 2³ factorial design identified optimal conditions (70°C, 5 mol% Pd, 12h) for a related quinoline derivative, achieving 78% yield .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) for derivatives be resolved?
- Answer :
- Decoupling Experiments : Suppress coupling in overlapping signals (e.g., ethoxy methylene protons).
- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to confirm substituent positions.
- Comparative Analysis : Cross-reference with analogs (e.g., 6-methoxyquinazoline-4-carboxylic acid) to identify consistent spectral trends .
Q. What computational approaches are suitable for predicting the biological activity of this compound analogs?
- Answer :
- Molecular Docking : Screen against target proteins (e.g., kinase enzymes) using AutoDock Vina to prioritize analogs with high binding affinity.
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity data from analogs. For example, methoxy groups at position 6 in quinoline derivatives showed 2.5-fold higher inhibition of EGFR kinase than ethoxy groups .
Q. How do structural modifications (e.g., halogenation) at position 2 or 4 alter the compound’s physicochemical properties?
- Answer :
- LogP Analysis : Chlorine at position 2 increases lipophilicity (LogP +0.5), enhancing membrane permeability but reducing aqueous solubility.
- pKa Shifts : Electron-withdrawing groups (e.g., -Cl) lower the carboxylic acid’s pKa (~2.8 vs. ~3.5 for unsubstituted analogs), affecting ionization in biological systems.
Data from similar quinoline derivatives (e.g., 4-chloro-2-methylquinoline-6-carboxylic acid) support these trends .
Methodological Considerations
- Data Validation : Compare experimental results (e.g., melting points, retention times) with literature values for analogs. Use statistical tools (e.g., t-tests) to assess significance of yield improvements .
- Safety Protocols : Follow GHS guidelines for handling nitriles (e.g., 4-Ethoxyquinazoline-6-carbonitrile intermediates), including fume hood use and PPE .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
